3-{[4-(Morpholin-4-yl)phenyl]amino}-1-phenylpyrrolidine-2,5-dione
Description
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-phenylpyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative featuring a morpholine-substituted phenylamino group at the 3-position and a phenyl group at the 1-position. The morpholine moiety enhances solubility and may influence binding interactions in biological systems, while the succinimide core provides a rigid scaffold for functional group attachment .
Properties
IUPAC Name |
3-(4-morpholin-4-ylanilino)-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-19-14-18(20(25)23(19)17-4-2-1-3-5-17)21-15-6-8-16(9-7-15)22-10-12-26-13-11-22/h1-9,18,21H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEOMXZDMKWJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501172392 | |
| Record name | 3-[[4-(4-Morpholinyl)phenyl]amino]-1-phenyl-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320784-66-5 | |
| Record name | 3-[[4-(4-Morpholinyl)phenyl]amino]-1-phenyl-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320784-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[4-(4-Morpholinyl)phenyl]amino]-1-phenyl-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-phenylpyrrolidine-2,5-dione typically involves the reaction of N-hydroxysuccinimide with appropriate amine derivatives. The process can be carried out under mild conditions without the need for special reagents or extreme temperatures . The reaction is usually performed in a solvent such as chloroform, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and morpholinyl groups, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents or alkylating agents in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and chemical properties, making them useful for further research and development.
Scientific Research Applications
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-phenylpyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in disease progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other pyrrolidine-2,5-dione derivatives, such as 5-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-7-(3-methoxybenzyl)-1,3-dimethyl-6-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione (4g) .
Key Differences and Implications
The naphthoquinone moiety in 4g confers redox activity, making it suitable for anticancer applications, whereas the target compound’s simpler structure may favor metabolic stability .
Crystallographic Analysis :
Software like SHELX is critical for determining structural parameters (e.g., bond lengths, torsion angles) in such compounds. For example:
- The succinimide core in the target compound likely exhibits planar geometry, similar to 4g’s pyrimidine-dione system.
- Morpholine’s chair conformation could influence crystal packing and solubility, contrasting with 4g’s fused aromatic system .
Spectroscopic Data: 13C NMR shifts for 4g’s carbonyl groups (181.5–183.6 ppm) suggest strong deshielding due to electron-withdrawing effects. The target compound’s morpholine-linked amino group may moderate this effect, shifting carbonyl signals slightly upfield.
Biological Activity
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-phenylpyrrolidine-2,5-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrrolidine backbone, a morpholine ring, and various functional groups, suggesting diverse interactions with biological targets. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is , featuring a trifluoromethyl group that enhances its pharmacological properties. The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyrrolidine Backbone | Central to the compound's structure |
| Morpholine Ring | Contributes to solubility and biological activity |
| Trifluoromethyl Group | Enhances interaction with biological targets |
Biological Activity
Research indicates that this compound exhibits significant biological activity across various assays:
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance, it has shown efficacy against breast cancer cells by inducing apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers and decreased cell viability.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities. Notably, it acts as an inhibitor of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Enzyme Interaction : It binds competitively to AChE, disrupting normal enzymatic activity.
- Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest in the G2/M phase, preventing cancer cell proliferation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic cell markers.
- Neuroprotective Effects : Animal models treated with the compound showed improved cognitive function in tasks assessing memory retention, attributed to its AChE inhibitory effects.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-pyrrolidine-2,5-dione | Lacks trifluoromethyl group | Less potent anticancer activity |
| 4-Morpholinophenylamine | Contains morpholine and phenyl groups | Different activity profile; not primarily anticancer |
| Trifluoromethylated anilines | Contains trifluoromethyl | Varied activities based on substitutions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
